![molecular formula C15H17N3O2S2 B4063438 N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4063438.png)
N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide
Overview
Description
N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide is a compound with potential therapeutic applications. It belongs to the class of thiazolidinones, which have been found to possess a wide range of pharmacological activities.
Scientific Research Applications
Biological Activity and Enzyme Inhibition
Research on derivatives similar to N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide has shown promising biological activities. For example, studies on 5-aryl-1,3,4-oxadiazoles and thiadiazole derivatives have demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings suggest the potential therapeutic application of these compounds in treating dementias and other neurological disorders by modulating enzyme activity Václav Pflégr et al., 2022.
Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-thiadiazole moiety have also been studied for their antimicrobial and antifungal properties. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have demonstrated antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents V. Baranovskyi et al., 2018.
Anticancer Activity
Another significant area of research is the exploration of thiadiazole derivatives for anticancer activity. Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. For example, some synthesized compounds have shown notable in vitro anticancer activity against hepatocellular carcinoma cell lines, suggesting the potential of these derivatives in cancer therapy Sobhi M. Gomha et al., 2017.
Insecticidal Activity
The synthesis and evaluation of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, including compounds structurally related to N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide, have shown good insecticidal activities against agricultural pests such as Plutella xylostella L. This research points to the potential of these compounds in developing environmentally benign pest regulators Huan Wang et al., 2011.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-4-13(22-15-18-17-10(3)21-15)14(20)16-12-7-5-11(6-8-12)9(2)19/h5-8,13H,4H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJTYNVCEQJURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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